molecular formula C16H16N4O9 B3044658 1,4-Benzodioxan-2-ethylamine picrate CAS No. 100310-79-0

1,4-Benzodioxan-2-ethylamine picrate

Cat. No.: B3044658
CAS No.: 100310-79-0
M. Wt: 408.32 g/mol
InChI Key: PVGFPMNNROAMAK-UHFFFAOYSA-N
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Description

1,4-Benzodioxan-2-ethylamine picrate is a crystalline organic salt comprising a 1,4-benzodioxane ring system conjugated with an ethylamine moiety, paired with a picric acid (2,4,6-trinitrophenol) anion. Its synthesis typically involves the reaction of 2-(1-aminoethyl)-1,4-benzodioxane with picric acid under controlled conditions to form the picrate salt. The structural features of this compound—including the electron-rich benzodioxane ring and the nitro groups in the picrate anion—contribute to its stability and intermolecular interactions, as observed in crystallographic studies .

Properties

CAS No.

100310-79-0

Molecular Formula

C16H16N4O9

Molecular Weight

408.32 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylazanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C10H13NO2.C6H3N3O7/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,8H,5-7,11H2;1-2,10H

InChI Key

PVGFPMNNROAMAK-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CC[NH3+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CC[NH3+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the 1,4-Benzodioxane Series

Key analogs include other 2-substituted-1,4-benzodioxanes, such as those with alkyl or aryl groups replacing the ethylamine moiety. For example:

  • 2-Methyl-1,4-benzodioxane derivatives: These lack the aminoethyl side chain, resulting in reduced pharmacological activity compared to 1,4-benzodioxan-2-ethylamine derivatives .
  • 2-(Diphenylpropoxyacetoxy)-1-methylpiperidinium picrate (Propiverine picrate) : This compound shares the picrate anion but features a bulkier piperidinium group, enhancing its anticholinergic effects .

Other Amine Picrate Salts

Picrate salts of pharmacologically active amines are common due to picric acid’s ability to stabilize ionic complexes. Notable examples include:

  • Pargeverine picrate : An anti-spasmodic drug with a dimethyl ethylamine group linked to a diphenylpropynyloxyacetoxy moiety. Its crystal structure reveals hydrogen-bonded sheets (R22(20) and R66(48) rings), influencing solubility and bioavailability .
  • s-Trichloroaniline picrate : Exhibits a deep red color (m.p. 80–83°C), contrasting with the yellow 2,4-dichloroaniline picrate, demonstrating how halogen substituents alter physical properties .

Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Picrate Salts

Compound Substituents/Backbone Melting Point (°C) Pharmacological Activity Key Reference
1,4-Benzodioxan-2-ethylamine picrate Benzodioxane + ethylamine Not reported Antispasmodic (inferred)
Propiverine picrate Piperidinium + diphenylpropoxyacetoxy Not reported Anticholinergic Jasinski et al., 2009
Pargeverine picrate Dimethyl ethylamine + diphenylpropynyloxyacetoxy Not reported Anti-spasmodic Shaibah et al., 2017
s-Trichloroaniline picrate Trichloroaniline + picrate 80–83 N/A

Table 2: Stability and Crystallographic Features

Compound Nitro Groups Hydrogen Bonding Patterns Stability Notes
This compound 3 (picrate) Not reported High (due to nitro groups)
Pargeverine picrate 3 (picrate) R22(20), R66(48) rings Enhanced by aromatic stacking
5-Nitrobenzene-1,3-disulphonyl chloride complexes 1 nitro 1:1 molecular ratios with aromatics Moderate

Discussion on Pharmacological and Structural Implications

  • Substituent Effects: The ethylamine group in this compound likely enhances receptor binding compared to non-polar substituents in simpler benzodioxanes . Bulkier groups, as in propiverine picrate, improve anticholinergic activity but may reduce solubility.
  • Stability : The nitro groups in picrate anions stabilize these compounds via electron-withdrawing effects, as evidenced by the high stability of s-trichloroaniline picrate .
  • Crystallographic Insights : Hydrogen-bonding networks in pargeverine picrate suggest that similar interactions in this compound could influence its pharmacokinetic profile .

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